1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.18 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a nitrile group and a fluorinated nitrophenyl group. It has gained attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile can be achieved through several synthetic routesThe reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the cyclopropanation reaction . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities are studied for potential therapeutic applications.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
- 1-(2-Chloro-3-nitrophenyl)cyclopropane-1-carbonitrile
- 1-(2-Bromo-3-nitrophenyl)cyclopropane-1-carbonitrile
- 1-(2-Iodo-3-nitrophenyl)cyclopropane-1-carbonitrile These compounds share a similar cyclopropane-1-carbonitrile core but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, highlighting the uniqueness of the fluorinated derivative .
Properties
IUPAC Name |
1-(2-fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-9-7(10(6-12)4-5-10)2-1-3-8(9)13(14)15/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTLEVYFCYYMJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C(=CC=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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